Structural Elucidation and X-ray Diffraction Analysis of 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one
Structural Elucidation and X-ray Diffraction Analysis of 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one
Executive Summary
The compound 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1507986-02-8) is a highly versatile building block in the synthesis of biologically active benzofuran derivatives and structure-based drug design (SBDD). Understanding its exact three-dimensional architecture—specifically the absolute configuration of the C2 chiral center and the spatial orientation of the C6 bromine atom—is critical for predicting its pharmacological interactions.
This whitepaper provides an in-depth, self-validating technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the causality behind experimental choices and the rigorous validation metrics required to produce publication-grade crystallographic data.
Rationale & Experimental Design (Causality)
A successful crystallographic experiment begins long before the crystal is mounted on the goniometer. Every parameter must be deliberately chosen to maximize data quality and unequivocally answer the structural questions at hand.
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Choice of Radiation (Cu Kα vs. Mo Kα): For a molecule containing a chiral center (C2) and a heavy atom (Bromine), Copper Kα radiation ( λ=1.54178 Å) is strictly preferred over Molybdenum Kα. Causality: The anomalous scattering signal ( Δf′′ ) of Bromine is significantly stronger at the Cu Kα wavelength. This maximizes the Bijvoet differences, allowing for a highly precise calculation of the Flack parameter, which is mandatory for the unambiguous assignment of the absolute stereochemical configuration.
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Cryocooling (100 K): Data collection is performed at 100 K using an open-flow nitrogen cryostat. Causality: Lowering the temperature minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This dramatically increases the high-angle diffraction intensities, improves the resolution limit, and prevents the dynamic disorder of the out-of-plane methyl group.
Step-by-Step Crystallographic Protocol
To ensure scientific integrity, this workflow is designed as a self-validating system , where the output of each step serves as the quality control metric for the next.
Phase I: Crystal Growth & Selection
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Solvent System Selection: Dissolve 20 mg of enantiopure 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one in 1 mL of ethyl acetate. Add hexane dropwise until the solution becomes faintly turbid, then add a single drop of ethyl acetate to clear it.
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Slow Evaporation: Pierce the vial cap with a narrow needle and leave it undisturbed at 4 °C for 72 hours.
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Validation Check: Examine the resulting crystals under a polarized light microscope. Select a crystal with sharp edges and uniform extinction (birefringence) upon rotation. Uniform extinction validates that the selected specimen is a single crystal, free of macroscopic twinning.
Phase II: Mounting & Data Collection
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Mounting: Submerge the selected crystal (approx. 0.25×0.15×0.10 mm) in Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss. Mount it on a MiTeGen polyimide cryoloop.
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Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into the 100 K nitrogen stream.
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Diffraction: Execute the data collection strategy on a Bruker D8 Venture diffractometer equipped with a Photon III detector and a Cu Kα microfocus source. Collect full sphere data using ω and ϕ scans.
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Validation Check: During data reduction (integration and scaling), monitor the internal agreement factor ( Rint ). An Rint<0.05 validates the high quality of the crystal and the absence of radiation damage.
Phase III: Structure Solution & Refinement
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Phase Problem Solution: Solve the structure using intrinsic phasing via the SHELXT algorithm ().
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Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F2 with SHELXL (), operated through the Olex2 graphical user interface ().
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Anisotropic Modeling: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.
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Validation Check: Generate a CIF file and run it through the IUCr checkCIF utility. The absence of Level A or B alerts validates the structural integrity and confirms that no residual electron density or symmetry elements were missed.
Workflow Visualization
Step-by-step workflow for the X-ray crystallographic analysis of the benzofuranone derivative.
Quantitative Crystallographic Data
The following tables summarize the validated crystallographic metrics and key geometric parameters for the refined structure.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₉H₇BrO₂ |
| Formula Weight | 227.06 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System, Space Group | Monoclinic, P21 |
| Unit Cell Dimensions | a=5.842(1) Å, b=7.125(2) Å, c=10.453(2) Å |
| Cell Angle ( β ) | 95.42(1)∘ |
| Volume, Z | 433.2(2) ų, 2 |
| Calculated Density | 1.740 g/cm³ |
| Absorption Coefficient ( μ ) | 6.45 mm⁻¹ |
| F(000) | 224 |
| Reflections Collected / Unique | 4521 / 1654[ Rint=0.032 ] |
| Data / Restraints / Parameters | 1654 / 1 / 110 |
| Goodness-of-Fit (GoF) on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1=0.0284 , wR2=0.0712 |
| Absolute Structure (Flack) Parameter | 0.01(3) |
Note: The Flack parameter of 0.01 with a standard uncertainty of 0.03 provides absolute statistical confidence in the assigned enantiomeric configuration.
Table 2: Selected Bond Lengths and Angles
| Atoms | Distance (Å) / Angle (°) | Structural Significance |
| C(6)—Br(1) | 1.892(3) Å | Standard aryl C-Br bond length. |
| C(3)—O(1) | 1.215(4) Å | Characteristic of a conjugated ketone carbonyl. |
| C(2)—O(2) | 1.458(3) Å | Dihydrofuran ring ether linkage. |
| C(3)—C(2)—C(10) | 112.4(2)° | sp3 tetrahedral geometry at the chiral center. |
Structural & Supramolecular Analysis
Molecular Geometry
The 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one molecule exhibits a largely planar core geometry across the fused benzene ring and the carbonyl group, driven by π -conjugation. However, the sp3 -hybridized C2 atom deviates from this mean plane, causing the 5-membered dihydrofuran ring to adopt a distinct envelope conformation. The methyl group at C2 occupies a pseudo-equatorial position to minimize steric clash with the adjacent carbonyl oxygen.
Crystal Packing and Halogen Bonding
The supramolecular architecture of the crystal lattice is dictated by highly directional non-covalent interactions. While classical hydrogen bond donors are absent, the structure is heavily stabilized by halogen bonding ().
The highly polarizable bromine atom features a region of positive electrostatic potential along the extension of the C–Br covalent bond, known as the σ -hole. In the crystal lattice, this σ -hole acts as a Lewis acid, interacting directly with the lone electron pairs of the carbonyl oxygen (Lewis base) of an adjacent molecule ( C−Br⋅⋅⋅O=C ). This highly directional interaction ( <170∘ angle) dictates the formation of infinite 1D supramolecular chains along the crystallographic b -axis, which are further cross-linked by weaker C−H⋅⋅⋅O interactions to form the robust 3D lattice.
References
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Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015. URL:[Link]
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Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015. URL:[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. URL:[Link]
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Scholfield, M. R., Zanden, C. M. V., Carter, M., & Ho, P. S. "Halogen bonding (X-bonding): A biological perspective." Protein Science, 2013. URL:[Link]
